molecular formula C13H14O5 B13868488 1-O-ethyl 2-O-(2-oxo-3-phenylpropyl) oxalate

1-O-ethyl 2-O-(2-oxo-3-phenylpropyl) oxalate

Cat. No.: B13868488
M. Wt: 250.25 g/mol
InChI Key: GCZNAYXPAIGZOB-UHFFFAOYSA-N
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Description

1-O-ethyl 2-O-(2-oxo-3-phenylpropyl) oxalate is an organic compound with a complex structure that includes an oxalate ester and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-ethyl 2-O-(2-oxo-3-phenylpropyl) oxalate typically involves the esterification of oxalic acid with an appropriate alcohol and subsequent reaction with a phenylpropyl derivative. One common method involves the use of 1-phenylprop-2-yn-1-ol and isoindoline-1,3-dione in the presence of a catalyst such as silver carbonate (Ag2CO3) and a base like octahydropyrimido[1,2-α]azepine. The reaction is carried out in toluene at elevated temperatures (around 363 K) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-O-ethyl 2-O-(2-oxo-3-phenylpropyl) oxalate can undergo various chemical reactions, including:

    Oxidation: The phenylpropyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-O-ethyl 2-O-(2-oxo-3-phenylpropyl) oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-O-ethyl 2-O-(2-oxo-3-phenylpropyl) oxalate involves its interaction with molecular targets such as enzymes and receptors. The oxalate ester group can participate in hydrolysis reactions, releasing active intermediates that interact with biological molecules. The phenylpropyl group can enhance the compound’s binding affinity to specific targets, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

1-O-ethyl 2-O-(2-oxo-3-phenylpropyl) oxalate

InChI

InChI=1S/C13H14O5/c1-2-17-12(15)13(16)18-9-11(14)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

GCZNAYXPAIGZOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)OCC(=O)CC1=CC=CC=C1

Origin of Product

United States

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